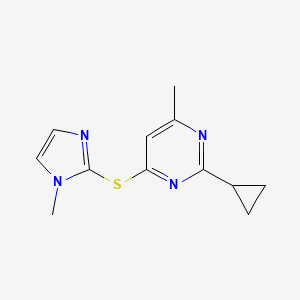

2-cyclopropyl-4-méthyl-6-((1-méthyl-1H-imidazol-2-yl)thio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33. The purity is usually 95%.

BenchChem offers high-quality 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antimicrobienne

Les dérivés de l'imidazole, y compris notre composé d'intérêt, ont montré un potentiel antimicrobien prometteur. Les chercheurs ont synthétisé divers analogues et évalué leurs activités antibactériennes, antifongiques et antivirales . Par exemple, les composés 1a et 1b ont démontré de bons effets antimicrobiens .

Intermédiaires de colorants fluorescents

Le composé peut servir d'intermédiaire pour les colorants fluorescents. Les chercheurs l'utilisent principalement dans les études de marquage et d'imagerie biologiques . Sa structure unique le rend adapté au suivi de molécules spécifiques ou de processus cellulaires.

Développement de médicaments

Les composés contenant de l'imidazole jouent un rôle crucial dans le développement de médicaments. Le cycle 1,3-diazole est un élément central dans plusieurs médicaments commercialisés. Des exemples incluent les antihistaminiques (par exemple, la clémizole, l'astémizole), les anti-ulcéreux (par exemple, l'oméprazole, le pantoprazole) et les antiprotozoaires (par exemple, le tinidazole, l'ornidazole) . Les chercheurs continuent d'explorer de nouveaux dérivés pour des applications thérapeutiques.

Autres applications potentielles

Au-delà des domaines mentionnés, les chercheurs étudient des applications supplémentaires, telles que les propriétés anti-inflammatoires, antitumorales et antioxydantes. Les dérivés de l'imidazole continuent d'être un sujet d'intérêt en raison de leurs diverses activités pharmacologiques.

En résumé, 2-cyclopropyl-4-méthyl-6-((1-méthyl-1H-imidazol-2-yl)thio)pyrimidine est prometteur dans divers domaines scientifiques, du développement de médicaments à l'imagerie biologique. Ses propriétés multiformes en font un composé fascinant pour une exploration et des recherches plus poussées . Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à demander! 😊

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and are used in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . This suggests that imidazole derivatives might interact with these biochemical pathways.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.

Result of Action

Imidazole derivatives are known to possess various biological activities, which could result in a wide range of effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Activité Biologique

2-Cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine, identified by its CAS number 2320514-23-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C12H14N4S with a molecular weight of 246.33 g/mol. Its structural characteristics include:

- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.

- Imidazole moiety : Known for its role in various biological processes, this group may enhance the compound's activity against specific targets.

Biological Activity Overview

Research on the biological activity of 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine has indicated several potential therapeutic applications:

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The presence of the imidazole group is often linked to enhanced interaction with microbial enzymes and cell membranes, leading to increased permeability and cell death .

Antiparasitic Activity

A related class of compounds, particularly those containing imidazolyl-pyrimidine structures, has been reported to possess potent activity against Plasmodium falciparum, the causative agent of malaria. This suggests that 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine may also exhibit similar antiparasitic effects, warranting further investigation into its efficacy and mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. The following table summarizes findings related to the SAR of similar compounds:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antimalarial Efficacy : A systematic study identified imidazolyl-pyrimidines showing potent activity against both wild-type and drug-resistant strains of P. falciparum. These compounds exhibited favorable pharmacokinetic profiles in vivo, suggesting potential for therapeutic use .

- Antimicrobial Properties : Research into related thioether compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to disruption of bacterial cell wall synthesis and function .

- Cell Viability Studies : In vitro assays demonstrated that certain pyrimidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the downregulation of anti-apoptotic proteins .

Propriétés

IUPAC Name |

2-cyclopropyl-4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-8-7-10(15-11(14-8)9-3-4-9)17-12-13-5-6-16(12)2/h5-7,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXNJQKYWHEUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)SC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.